Bucindolol - 111671-41-1

Bucindolol

Catalog Number: EVT-7952663
CAS Number: 111671-41-1
Molecular Formula: C22H25N3O2
Molecular Weight: 363.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Bucindolol has been investigated in Heart Failure.
Source and Classification

Bucindolol is classified as a beta-blocker, specifically a non-selective agent that interacts with both beta-1 and beta-2 adrenergic receptors. Its unique profile includes alpha-1 adrenergic receptor antagonism, which contributes to its vasodilatory effects. The compound is synthesized from various precursor chemicals through specific chemical reactions, which will be detailed in the synthesis analysis section.

Synthesis Analysis

Bucindolol can be synthesized through several methods, primarily involving the reaction of specific amines with aromatic compounds. The synthesis typically follows these steps:

  1. Formation of the Core Structure: The synthesis begins with the formation of a substituted phenyl ring, which is crucial for the compound's activity.
  2. Introduction of Functional Groups: Various functional groups are introduced to enhance the pharmacological properties of bucindolol.
  3. Purification: The final product is purified using techniques such as column chromatography to ensure high purity levels necessary for clinical use.

Technical details regarding specific reagents and conditions used in the synthesis can be found in patents and scientific literature .

Molecular Structure Analysis

The molecular formula of bucindolol is C₁₈H₂₃N₃O₃. Its structure features a phenolic moiety linked to an aliphatic chain containing an amine group, which is essential for its receptor-binding properties.

Structural Data

  • Molecular Weight: Approximately 313.39 g/mol
  • Structural Characteristics: Bucindolol exhibits chirality, with specific stereoisomers showing varying degrees of efficacy and safety profiles.

The three-dimensional conformation of bucindolol allows it to effectively bind to adrenergic receptors, influencing cardiac function.

Chemical Reactions Analysis

Bucindolol undergoes various chemical reactions that affect its pharmacological activity:

  1. Receptor Binding: Bucindolol binds to beta-adrenergic receptors, inhibiting their activation by endogenous catecholamines like norepinephrine.
  2. Metabolism: The compound is metabolized primarily in the liver via the cytochrome P450 system, leading to various metabolites that may have distinct pharmacological effects .
  3. Potential Interactions: Bucindolol can interact with other medications affecting its efficacy and safety profile, particularly those that also influence cardiovascular function.
Mechanism of Action

Bucindolol's mechanism of action involves:

  1. Beta-Receptor Blockade: By blocking beta-adrenergic receptors, bucindolol decreases heart rate and myocardial contractility, which reduces oxygen demand.
  2. Alpha-1 Antagonism: This action leads to vasodilation, further decreasing cardiac workload.
  3. Intrinsic Sympathomimetic Activity: Although debated, some studies suggest that bucindolol may exhibit partial agonist activity at certain doses, potentially providing additional benefits in heart failure management .

The combined effects contribute to improved cardiac output and reduced symptoms in patients with heart failure.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Bucindolol is typically presented as a white crystalline powder.
  • Solubility: It is lipophilic with variable solubility in water, which affects its bioavailability.

Chemical Properties

  • Stability: Bucindolol is stable under normal storage conditions but may degrade under extreme pH or temperature conditions.
  • pKa Value: The pKa value indicates the ionization state of bucindolol at physiological pH, influencing its absorption and distribution.

Relevant analyses include stability studies under various conditions to ensure efficacy throughout its shelf life.

Applications

Bucindolol has several scientific uses:

  1. Heart Failure Treatment: It has been shown to improve left ventricular ejection fraction and reduce symptoms in patients with chronic heart failure .
  2. Pharmacogenomic Studies: Research into genetic polymorphisms affecting response to bucindolol has led to personalized treatment approaches for cardiovascular diseases .
  3. Research Tool: Its unique properties make it a valuable tool in studying adrenergic signaling pathways and cardiac physiology.
Pharmacological Mechanisms of Action

β-Adrenergic Receptor Antagonism: Non-Selectivity and Dual α1-Blocking Activity

Bucindolol exhibits non-selective β-adrenergic blockade, binding with high affinity to both β₁- and β₂-adrenergic receptors in human myocardium. Binding studies demonstrate nearly equivalent antagonism at β₁ (Ki = 3.7 ± 1.3 nM) and β₂ receptors (Ki = 2.8 ± 0.55 nM), as evidenced by competitive displacement of radioligands like iodocyanopindolol and functional antagonism of isoproterenol-stimulated adenylate cyclase activity [1] [5]. This distinguishes it from β₁-selective agents like metoprolol.

Crucially, bucindolol possesses significant α₁-adrenergic antagonism (Ki = 69 nM in rat models), contributing to its vasodilatory effects. In conscious rats, bucindolol (1 mg/kg) competitively antagonizes phenylephrine-induced pressor responses, confirming functional α₁-blockade [2]. Receptor subtype profiling reveals higher affinity for α1A-adrenoceptors (pKi 7.57) versus α1B (pKi 6.46) and α1D subtypes (pKi 6.45) [9]. This dual β/α₁ blockade underpins its hemodynamic profile—reducing cardiac workload while decreasing peripheral vascular resistance.

Table 1: Receptor Binding Profile of Bucindolol

Receptor TypeAffinity (Ki or pKi)Functional EffectSource System
β₁-Adrenoceptor3.7 ± 1.3 nMCompetitive antagonismHuman ventricular myocardium
β₂-Adrenoceptor2.8 ± 0.55 nMCompetitive antagonismHuman lymphocytes
α1-Adrenoceptor69 nM (Ki)Antagonism of pressor responsesRat vascular tissue
5-HT1A11 nM (Ki)Weak antagonismRat brain membranes
5-HT2A382 nM (Ki)AntagonismRat aorta/fundus

Additionally, bucindolol interacts with serotonergic receptors, displaying high affinity for 5-HT1A (Ki = 11 nM) and weaker antagonism at 5-HT2A (Ki = 382 nM) and 5-HT2B receptors (-log KB = 7.8) [2]. However, these interactions are not primary contributors to its cardiovascular effects.

Intrinsic Sympathomimetic Activity (ISA) Controversies: Model-Specific vs. Human Myocardial Effects

Bucindolol’s ISA profile remains contentious due to discrepant findings across experimental models:

  • Animal/Non-Human Data: Early studies in rat myocardium reported partial agonism, with bucindolol increasing cAMP production by 64% over baseline [4].
  • Human Myocardium: In viable human myocardial strips, bucindolol (10−6 M) elevates cAMP levels by 64 ± 25% over control—approximately 60% of the activity of the known partial agonist xamoterol. This contrasts with carvedilol and propranolol, which lack agonist activity [4].
  • Heart Failure Tissue: Failing human hearts show reduced bucindolol-mediated ISA. Mechanistically, bucindolol acts as a protean agonist, stimulating cAMP in quiescent systems but antagonizing catecholamine responses in activated states [4] [10].

The genetic modulation of ISA is critical: Bucindolol exhibits conformation-dependent efficacy, activating β₁-adrenoceptors in the "G-protein-coupled state" while antagonizing the "uncoupled state." This "ligand-directed signaling" explains its variable activity across tissues with differing receptor conformations [10]. Notably, β₁-Arg389 polymorphism carriers exhibit enhanced ISA, influencing clinical responses in heart failure [6].

Modulation of cAMP Signaling Pathways in Cardiac Tissue

Bucindolol exerts complex effects on cAMP-dependent and -independent pathways:

  • cAMP Suppression: As a β-antagonist, bucindolol inhibits catecholamine-stimulated cAMP accumulation in human ventricular myocardium (KB = 2.9 ± 1.9 × 10−9 M against isoproterenol) [5]. Unlike norepinephrine, it does not induce receptor desensitization via GRK phosphorylation.
  • Receptor Downregulation: In embryonic chick cardiomyocytes, 24-hour bucindolol exposure (1 µM) decreases β-adrenergic receptor density by 30–40% without altering mRNA levels—a unique effect not seen with carvedilol or metoprolol [7]. This contrasts with agonist-induced downregulation (e.g., by norepinephrine).
  • cAMP-Independent Pathways: Bucindolol attenuates norepinephrine-induced oxidative stress and pathological remodeling in H9c2 cardiac cells. It suppresses:
  • Akt/mTOR hypertrophy signaling
  • LC3B-II/I-mediated autophagic flux
  • Caspase-3/7-dependent apoptosis [3].These effects occur independently of cAMP modulation, likely via antioxidative mechanisms.

Table 2: Comparison of Bucindolol’s Effects on Key Signaling Pathways

Signaling PathwayEffect of BucindololFunctional ConsequenceCellular Context
cAMP/PKAAntagonizes ISO-stimulated ↑Reduced contractility/chronotropyHuman myocardium
Akt/mTORAttenuates activationSuppresses hypertrophyH9c2 cells + NE
Autophagy (LC3B-II/I)Reduces ↑Prevents autophagy-mediated deathH9c2 cells + NE
Caspase-3/7Inhibits activationAnti-apoptoticH9c2 cells + NE

Sympatholytic Properties: Pre- and Post-Junctional Adrenergic Effects

Bucindolol demonstrates unique sympatholytic actions beyond competitive receptor blockade:

  • Pre-Junctional Effects: At therapeutic concentrations, bucindolol inhibits norepinephrine release from cardiac sympathetic nerves. This is attributed to:
  • Blockade of pre-synaptic β₂-adrenoceptors (which facilitate NE release)
  • Weak antagonism of facilitatory 5-HT receptors on adrenergic terminals [2].
  • Post-Junctional Effects: Bucindolol reduces cardiac norepinephrine spillover in heart failure patients by 40–50%—significantly exceeding effects of metoprolol or carvedilol. This correlates with plasma NE reduction in clinical trials like BEST [6] [8].
  • Genetic Modulation: The sympatholytic effect is pronounced in β₁-Arg389 homozygous patients, where bucindolol lowers plasma NE by 52% versus 27% in Gly389 carriers. This polymorphism influences Gsα coupling efficiency, enhancing bucindolol’s inverse agonism in overactive systems [6] [10].

The net sympatholysis contributes to bucindolol’s efficacy in atrial fibrillation: In GENETIC-AF, targeted therapy reduced AF recurrence by 74% in β₁-Arg389 homozygotes, linking pre-junctional NE suppression to arrhythmia prevention [6].

Properties

CAS Number

111671-41-1

Product Name

Bucindolol

IUPAC Name

2-[2-hydroxy-3-[[1-(1H-indol-3-yl)-2-methylpropan-2-yl]amino]propoxy]benzonitrile

Molecular Formula

C22H25N3O2

Molecular Weight

363.5 g/mol

InChI

InChI=1S/C22H25N3O2/c1-22(2,11-17-13-24-20-9-5-4-8-19(17)20)25-14-18(26)15-27-21-10-6-3-7-16(21)12-23/h3-10,13,18,24-26H,11,14-15H2,1-2H3

InChI Key

FBMYKMYQHCBIGU-UHFFFAOYSA-N

SMILES

CC(C)(CC1=CNC2=CC=CC=C21)NCC(COC3=CC=CC=C3C#N)O

Canonical SMILES

CC(C)(CC1=CNC2=CC=CC=C21)NCC(COC3=CC=CC=C3C#N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.